Treprostinil-d7

LC-MS/MS Bioanalysis Stable Isotope Labeled Internal Standard Quantitative Pharmacology

Treprostinil-d7 is the essential deuterated internal standard for LC-MS/MS treprostinil quantitation. The +7 Da mass shift uniquely resolves the internal standard from the analyte, a capability non-deuterated analogs lack. This high-purity isotopologue ensures FDA-compliant bioanalysis by compensating for matrix effects and ionization variability. For ANDA filers, it provides a cost-effective, long-term stable solution for bioequivalence studies and batch release testing. Non-deuterated treprostinil cannot serve as an internal standard due to co-elution.

Molecular Formula C23H34O5
Molecular Weight 397.6 g/mol
Cat. No. B12379992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTreprostinil-d7
Molecular FormulaC23H34O5
Molecular Weight397.6 g/mol
Structural Identifiers
SMILESCCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O
InChIInChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17-,18+,19-,21+/m0/s1/i7D2,9D2,14D2,17D
InChIKeyPAJMKGZZBBTTOY-RMWMNVKXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Treprostinil-d7 Deuterated Internal Standard for LC-MS/MS Bioanalysis: Analytical Specifications and Procurement Relevance


Treprostinil-d7 (UT-15-d7) is a deuterated isotopologue of the prostacyclin analog treprostinil, containing seven deuterium atoms strategically replacing protium on the parent molecule [1]. It is primarily employed as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate and precise quantitation of treprostinil in complex biological matrices . The incorporation of deuterium confers a distinct mass shift, enabling unequivocal differentiation from the unlabeled analyte during mass spectrometric detection [1].

Critical Differentiation: Why Treprostinil-d7 Is Not Interchangeable with Non-Deuterated Treprostinil or Structural Analogs in Quantitative Bioanalysis


In LC-MS/MS bioanalytical workflows, substitution of Treprostinil-d7 with non-deuterated treprostinil is scientifically invalid. Non-deuterated treprostinil shares an identical molecular mass and retention time with the target analyte, rendering separate detection channels impossible and precluding its use as an internal standard. Furthermore, compared to structural analogs, deuterated internal standards like Treprostinil-d7 provide superior compensation for matrix effects and ionization variability—a critical requirement for achieving the accuracy and precision mandated by FDA bioanalytical method validation guidelines [1]. The distinct mass shift (+7 Da) ensures that the internal standard and analyte are chromatographically co-eluting yet spectrometrically resolved, a fundamental prerequisite for reliable quantitation in complex biological matrices.

Quantitative Differentiation Evidence for Treprostinil-d7: A Comparator-Based Guide for Scientific Selection and Procurement


Mass Shift (+7 Da) Enables Complete Chromatographic and Mass Spectrometric Resolution from Unlabeled Treprostinil

Treprostinil-d7 exhibits a molecular weight of 397.56 g/mol, a +7 Da increase compared to the unlabeled parent compound treprostinil (390.51 g/mol) due to the substitution of seven hydrogen atoms with deuterium [1], [2]. This mass shift is sufficient to ensure complete baseline resolution in mass spectrometric detection while maintaining identical chromatographic retention time, a critical requirement for accurate internal standard correction.

LC-MS/MS Bioanalysis Stable Isotope Labeled Internal Standard Quantitative Pharmacology

Deuterium Kinetic Isotope Effect (KIE) Potentially Enhances Metabolic Stability Relative to Protium Form

Substitution of protium with deuterium in pharmaceutical compounds can introduce a kinetic isotope effect (KIE), reducing the rate of CYP450-mediated biotransformation and potentially extending metabolic half-life [1]. This class-level phenomenon applies to Treprostinil-d7, offering a theoretical advantage over non-deuterated treprostinil in in vivo studies where metabolic stability is a concern.

Deuterium Isotope Effect Metabolic Stability Pharmacokinetics

High Isotopic Purity Specification Supports Reliable Quantification in Regulated Bioanalysis

Treprostinil-d7 is supplied with a purity specification of ≥98% , compared to 99.31% purity reported for the non-deuterated Treprostinil reference standard from the same vendor [1]. While slightly lower, the ≥98% purity meets or exceeds typical acceptance criteria for internal standards in regulated bioanalysis (often >95%) and minimizes interference from unlabeled analyte carryover.

Isotopic Purity Analytical Method Validation Quality Control

Validated Long-Term Storage Stability for Powder Form at -20°C

Treprostinil-d7 powder demonstrates validated stability for 3 years when stored at -20°C, and 2 years at 4°C . This documented stability profile is essential for laboratories requiring long-term stockpiling for multi-year method validation and clinical trial support.

Storage Stability Long-Term Archiving Procurement Logistics

Deuterated Internal Standards Correct for Matrix Effects, Improving Accuracy and Precision in LC-MS/MS Assays

The use of a deuterated internal standard, such as Treprostinil-d7, is a cornerstone of robust LC-MS/MS method validation. In a validated method for treprostinil quantitation employing a deuterated internal standard, intra-assay precision ranged from 1.16% to 3.34% and accuracy from 92.97% to 107.87% across biological matrices [1]. These performance metrics, achieved with a deuterated IS, are within FDA acceptance criteria and demonstrate the critical role of isotopically labeled internal standards in mitigating matrix effects and ionization variability.

Matrix Effect Compensation Bioanalytical Method Validation FDA Compliance

Optimal Application Scenarios for Treprostinil-d7 Based on Quantitative Differentiation Evidence


Bioanalytical Method Development for Treprostinil Pharmacokinetic Studies in Preclinical and Clinical Research

Treprostinil-d7 is the internal standard of choice for developing and validating LC-MS/MS assays to quantify treprostinil in plasma, serum, and tissue homogenates. The +7 Da mass shift (Evidence Item 1) enables reliable quantification across a wide dynamic range, while the high isotopic purity (Evidence Item 3) ensures minimal background interference at low concentrations. The class-level performance of deuterated IS in correcting matrix effects (Evidence Item 5) is essential for generating pharmacokinetic data that meets regulatory submission standards [1].

Quality Control and ANDA Submission for Generic Treprostinil Drug Products

For ANDA filers, Treprostinil-d7 provides a cost-effective, high-purity internal standard (Evidence Item 3) for bioequivalence studies and commercial batch release testing. The validated 3-year storage stability at -20°C (Evidence Item 4) supports long-term analytical method continuity without the need for frequent re-standardization, reducing operational costs. Its use aligns with regulatory guidance for stable isotope-labeled internal standards in quantitative bioanalysis [1].

Stable Isotope Labeled Tracer for Metabolic Pathway Elucidation

Beyond quantitation, Treprostinil-d7 can serve as a stable isotope tracer to investigate the metabolic fate of treprostinil in vitro and in vivo. The deuterium KIE (Evidence Item 2) may slow biotransformation at specific labile sites, allowing researchers to isolate and identify major metabolites with enhanced temporal resolution. This application leverages the compound's dual role as both an internal standard and a mechanistic probe [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Treprostinil-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.